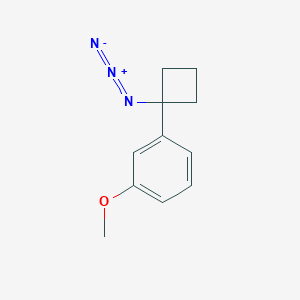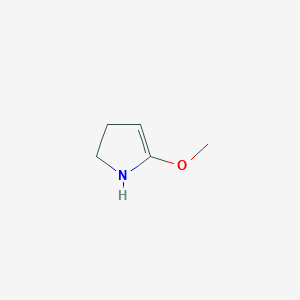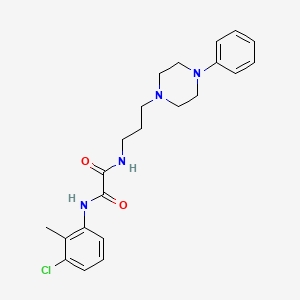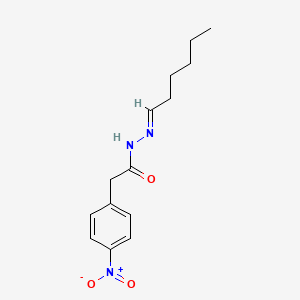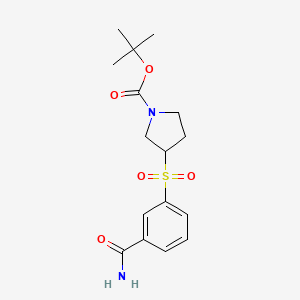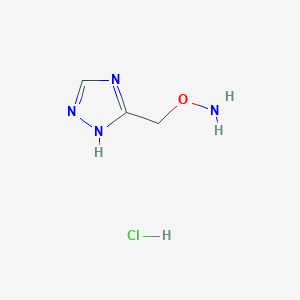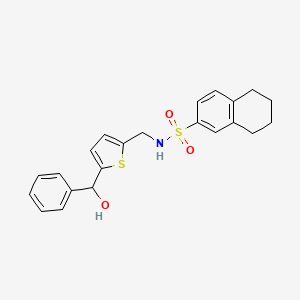![molecular formula C28H27ClN2O8 B2812435 Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 681155-29-3](/img/structure/B2812435.png)
Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of reactions. While specific synthesis information for this compound was not found, benzene derivatives like this one can be synthesized through electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s worth noting that benzene derivatives can undergo reactions such as electrophilic aromatic substitution . Additionally, compounds with similar structures have been shown to inhibit biotin carboxylase (BC), an enzyme that catalyzes the first half-reaction of acetyl-CoA carboxylase (ACC) .科学的研究の応用
Synthesis and Structural Analysis
Chemical synthesis techniques and structural analysis of similar compounds indicate potential research applications for the compound . For example, the study on the synthesis and single-crystal X-ray structure of related compounds highlights the importance of structural determination in understanding the chemical behavior and potential applications of complex molecules (Rimaz et al., 2009). Structural elucidation can provide insights into the reactivity, stability, and interactions of the compound with biological targets or other chemical entities.
Novel Synthesis Techniques
Research on novel synthesis techniques for quinoline derivatives suggests that the compound could be involved in the development of new synthetic methodologies or the improvement of existing ones (Kametani et al., 1969). Understanding the synthesis pathways can lead to the discovery of more efficient or environmentally friendly production methods for complex organic molecules.
Potential Antimicrobial Applications
The synthesis and characterization of new quinazolines as potential antimicrobial agents indicate a research avenue for exploring the antimicrobial properties of complex organic compounds (Desai et al., 2007). Such studies can be extended to the compound to assess its efficacy against various bacterial and fungal pathogens, contributing to the search for new antimicrobial agents.
Bioactive Compound Synthesis
Research on the synthesis of bioactive compounds, such as isoquinoline derivatives with potential antiarrhythmic properties, suggests the relevance of the compound in designing molecules with specific biological activities (Markaryan et al., 2000). By studying the chemical structure and biological interactions of similar compounds, researchers can identify potential therapeutic applications or biological assays for the compound .
作用機序
Target of Action
The primary target of this compound is currently unknown. It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with multiple targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions may result in changes to the conformation or activity of the target proteins, leading to downstream effects on cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Many indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s molecular weight of 348745 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels.
将来の方向性
特性
IUPAC Name |
ethyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O8/c1-4-38-28(33)17-5-8-20(9-6-17)39-16-24-21-15-26(37-3)25(36-2)13-18(21)11-12-30(24)27(32)22-14-19(29)7-10-23(22)31(34)35/h5-10,13-15,24H,4,11-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJAZLAJGXMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

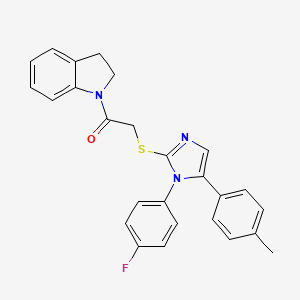
![2-(4-Methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2812354.png)
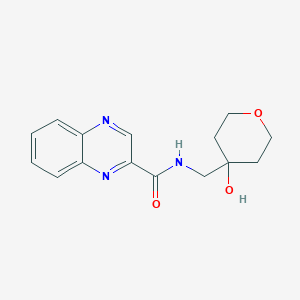
![Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2812357.png)
![1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2812358.png)
